
N~1~,N'~1~-Dihydroxytetradecanediimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N’~1~-Dihydroxytetradecanediimidamide is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two hydroxyl groups and a tetradecanediimidamide backbone. Its molecular formula is C14H30N2O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N’~1~-Dihydroxytetradecanediimidamide typically involves the reaction of tetradecanediimidamide with hydroxylating agents under controlled conditions. One common method includes the use of hydrogen peroxide in the presence of a catalyst to introduce hydroxyl groups into the tetradecanediimidamide structure .
Industrial Production Methods
Industrial production of N1,N’~1~-Dihydroxytetradecanediimidamide often employs large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to optimize the production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N’~1~-Dihydroxytetradecanediimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives of N1,N’~1~-Dihydroxytetradecanediimidamide .
Applications De Recherche Scientifique
N~1~,N’~1~-Dihydroxytetradecanediimidamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N1,N’~1~-Dihydroxytetradecanediimidamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, thereby influencing their activity. The compound can modulate various biochemical pathways, including those involved in oxidative stress and cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyltetradecylamine: Similar in structure but lacks hydroxyl groups.
N,N’-Dimethylethylenediamine: Contains a shorter carbon chain and different functional groups[][6].
Uniqueness
N~1~,N’~1~-Dihydroxytetradecanediimidamide is unique due to its dual hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This makes it particularly valuable in applications requiring specific interactions with biological molecules[6][6].
Propriétés
Numéro CAS |
648440-39-5 |
|---|---|
Formule moléculaire |
C14H30N4O2 |
Poids moléculaire |
286.41 g/mol |
Nom IUPAC |
14-N,14-N'-dihydroxytetradecanediimidamide |
InChI |
InChI=1S/C14H30N4O2/c15-13(16)11-9-7-5-3-1-2-4-6-8-10-12-14(17-19)18-20/h19-20H,1-12H2,(H3,15,16)(H,17,18) |
Clé InChI |
WBDUWZJVAYCXRW-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCC(=NO)NO)CCCCCC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


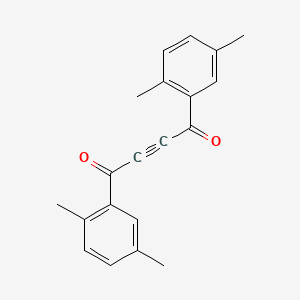

![2-[(Benzenesulfonyl)methyl]-3-methylbut-2-enenitrile](/img/structure/B12596800.png)
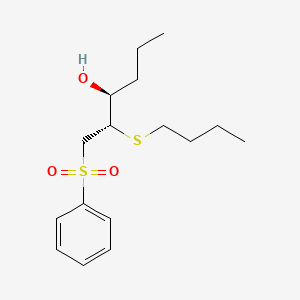
![2-([1,1'-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide](/img/structure/B12596812.png)
![Urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B12596818.png)

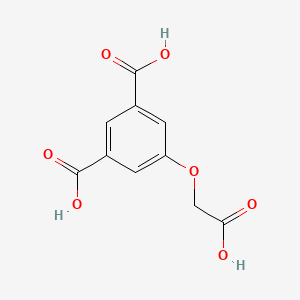
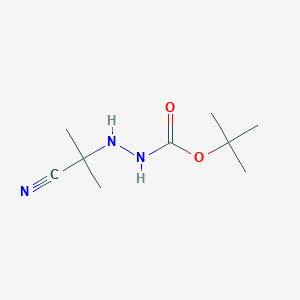
![(1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B12596840.png)
![2,6-Dibromo-4-[2-(cyclopenta-2,4-dien-1-yl)propan-2-yl]phenol](/img/structure/B12596844.png)

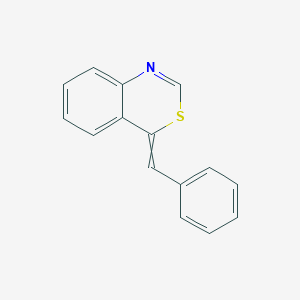
![2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12596868.png)
